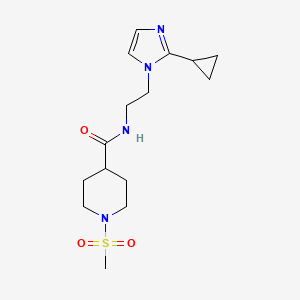

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3S/c1-23(21,22)19-8-4-13(5-9-19)15(20)17-7-11-18-10-6-16-14(18)12-2-3-12/h6,10,12-13H,2-5,7-9,11H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZYGKBZAKOIER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CN=C2C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, with the CAS number 1903490-84-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 335.4 g/mol. Its structure features a cyclopropyl group, an imidazole ring, and a piperidine core, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring may facilitate binding to biological targets through hydrogen bonding and hydrophobic interactions. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for anti-inflammatory activity. These studies typically measure the expression levels of inflammatory markers such as COX-2 and iNOS. Results have demonstrated significant reductions in these markers, indicating the compound's potential as an anti-inflammatory agent .

Anticancer Potential

The compound's structural features suggest it may also possess anticancer properties. Similar piperidine derivatives have been reported to inhibit specific cancer cell lines by inducing apoptosis or cell cycle arrest. The mechanism often involves disruption of signaling pathways critical for tumor growth and survival .

Case Studies and Experimental Findings

Several studies have explored the biological activity of compounds related to this compound:

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar imidazole and piperidine structures can inhibit tumor cell proliferation. The National Cancer Institute (NCI) has conducted evaluations showing that certain derivatives possess antimitotic activity against various human tumor cell lines, suggesting potential applications in cancer therapy .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing new therapeutic agents. Its unique functional groups allow for modifications that can enhance biological activity or selectivity towards specific targets.

Drug Development

The structural characteristics of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide make it a candidate for drug development. Researchers are exploring its potential as a lead compound for developing new drugs targeting various diseases, particularly cancer and metabolic disorders .

Case Studies

Several case studies have focused on the synthesis and evaluation of biological activities associated with this compound:

- Synthesis and Evaluation : A study synthesized various derivatives and assessed their anticancer activities using established protocols from the NCI. Results indicated promising growth inhibition rates across multiple cancer cell lines .

- Pharmacological Studies : Research has demonstrated that modifications to the piperidine moiety can significantly impact the compound's binding affinity to target receptors involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a comparison can be inferred indirectly based on structural motifs and patent data for other sulfonamide-containing compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Divergence : The target compound’s imidazole-piperidine scaffold differs fundamentally from Apremilast’s isoindole-1,3-dione and methoxyphenyl framework. The cyclopropyl group in the imidazole ring may confer distinct steric or electronic properties compared to Apremilast’s ethoxy-methoxybenzene moiety .

Sulfonamide Role : Both compounds feature methylsulfonyl groups, which are common in drugs for enhancing solubility or binding affinity (e.g., kinase inhibitors). However, Apremilast’s sulfonyl group is part of a chiral ethylamine side chain critical for PDE4 inhibition, whereas the target compound’s sulfonamide is directly attached to piperidine, suggesting divergent targets .

Synthetic Challenges: Apremilast’s patents emphasize minimizing genotoxic impurities (e.g., des-acetyl apremilast <1% w/w) .

Research Findings and Limitations

- No direct pharmacological or pharmacokinetic data for the target compound exists in the provided evidence.

- Patent Gaps : The evidence focuses on Apremilast’s polymorphs and synthesis optimization , but analogous studies for the target compound are absent.

- Hypothetical Applications : Based on structural analogs, the target compound might explore targets such as kinases, GPCRs, or inflammatory mediators. However, this remains speculative without experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.